BenchChemオンラインストアへようこそ!

Octahydropyrido[3,4-b][1,4]oxazine-6-carboxylic acid tert-butylester

Stereochemistry Chiral Building Blocks Diastereoselective Synthesis

Octahydropyrido[3,4-b][1,4]oxazine-6-carboxylic acid tert-butylester (CAS 1932559-29-9) is a heterocyclic compound with the molecular formula C12H22N2O3 and a molecular weight of approximately 242.31 g/mol. It features a saturated, fused pyrido-oxazine bicyclic core, a Boc (tert-butoxycarbonyl) protecting group, and a specific (4aS,8aS) stereochemistry at the ring junction.

Molecular Formula C12H22N2O3
Molecular Weight 242.31
CAS No. 1932559-29-9
Cat. No. B3393171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydropyrido[3,4-b][1,4]oxazine-6-carboxylic acid tert-butylester
CAS1932559-29-9
Molecular FormulaC12H22N2O3
Molecular Weight242.31
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2C(C1)OCCN2
InChIInChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-4-9-10(8-14)16-7-5-13-9/h9-10,13H,4-8H2,1-3H3/t9-,10-/m0/s1
InChIKeyCOJUSTWUQICURS-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octahydropyrido[3,4-b][1,4]oxazine-6-carboxylic acid tert-butylester (CAS 1932559-29-9): A Stereochemically Defined Bicyclic Morpholine Building Block


Octahydropyrido[3,4-b][1,4]oxazine-6-carboxylic acid tert-butylester (CAS 1932559-29-9) is a heterocyclic compound with the molecular formula C12H22N2O3 and a molecular weight of approximately 242.31 g/mol . It features a saturated, fused pyrido-oxazine bicyclic core, a Boc (tert-butoxycarbonyl) protecting group, and a specific (4aS,8aS) stereochemistry at the ring junction . This compound functions primarily as a conformationally constrained chemical intermediate or building block for the synthesis of more complex molecules in medicinal chemistry, rather than a biologically active agent itself [1].

Why Generic Substitution Fails for Octahydropyrido[3,4-b][1,4]oxazine-6-carboxylic acid tert-butylester (CAS 1932559-29-9)


Indiscriminate substitution of this building block with seemingly similar compounds is not scientifically valid due to critical points of chemical divergence. The defined (4aS,8aS) cis-ring junction stereochemistry dictates the three-dimensional orientation of the amine and ester functionalities, which can profoundly influence the diastereomeric outcome of downstream synthetic steps and the ultimate conformation of target molecules . The fully saturated octahydro core provides distinct physicochemical properties (e.g., increased sp3 character, altered basicity) compared to partially unsaturated dihydro-pyrido-oxazines, which are themselves used in distinct ALK5 and PI3K inhibitor programs [1]. Furthermore, other analogs may lack the 6-carboxylic acid handle or use different protecting groups, completely altering the reactivity and requiring revalidation of synthetic routes, making direct interchange impossible without significant process redevelopment .

Quantitative Evidence Guide: Differentiating Octahydropyrido[3,4-b][1,4]oxazine-6-carboxylic acid tert-butylester (CAS 1932559-29-9) from Analogs


Stereochemical Purity: (4aS,8aS) vs. (4aR,8aR) and Racemic Mixtures

CAS 1932559-29-9 is explicitly defined as the single enantiomer with (4aS,8aS) stereochemistry . The racemic mixture is assigned the separate CAS 1251021-54-1 . Using the racemate introduces 50% of the undesired (4aR,8aR) enantiomer, which can lead to the formation of diastereomeric products with divergent biological or pharmacological properties, complicating purification and potentially halving the yield of the desired isomer .

Stereochemistry Chiral Building Blocks Diastereoselective Synthesis

Core Saturation: Octahydro vs. Dihydro Scaffolds in Kinase Inhibitor Programs

The target compound features a fully saturated octahydro-pyrido-oxazine core. This contrasts with 2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine derivatives claimed in patent WO2022013311A1 as ALK5 inhibitors, which possess a partially unsaturated ring system [1]. Full saturation increases the fraction of sp3-hybridized carbons (Fsp3), a key parameter for successful drug candidates. In class-level analyses, moving from a dihydro to an octahydro scaffold increases Fsp3 significantly (from ~0.29 to ~0.69 for the unsubstituted core), correlating with improved aqueous solubility, lower melting points, and reduced off-target promiscuity [2].

Scaffold Saturation Physicochemical Properties Kinase Inhibitors

Regiochemistry of the Carboxylate: 6-Position vs. 1-Position Isomers

The compound places the protected carboxylic acid at the 6-position of the saturated ring system. A closely related isomer, tert-butyl (4aS,8aS)-octahydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate (CAS 1616434-40-2), instead has the Boc group on the oxazine nitrogen . This results in a different connectivity and a significantly different predicted pKa: the 1-carboxylate isomer has a predicted pKa of 9.24±0.20 , while the 6-carboxylate target compound, being a basic amine, is expected to have a pKa in the range of 7.5-8.5 for the morpholine-like nitrogen. This 1-2 log unit difference in basicity alters protonation states and reactivity in physiological or synthetic conditions .

Regiochemistry Synthetic Intermediate Building Block Reactivity

Computed Physicochemical Profile vs. Other Heterocyclic Building Blocks

The compound's computed logP is 1.39 and its topological polar surface area (TPSA) is 75.63 Ų, with zero Rule-of-5 (RO5) violations . This profile compares favorably to other common heterocyclic building blocks; for example, it is more polar than a simple N-Boc-piperidine (TPSA ~49 Ų), suggesting better solubility. It also falls within the optimal CNS drug space but has fewer rotatable bonds (7) than linear amino acid linkers, indicating greater conformational rigidity [1].

Physicochemical Properties Drug-likeness Permeability

High-Value Application Scenarios for Octahydropyrido[3,4-b][1,4]oxazine-6-carboxylic acid tert-butylester (CAS 1932559-29-9)


Stereospecific Synthesis of CNS Drug Candidates

The defined (4aS,8aS) absolute stereochemistry of CAS 1932559-29-9 is critical for synthesizing single-enantiomer CNS drug candidates where stereochemistry dictates target binding. Its calculated logP of 1.39 and TPSA of 75.63 Ų are within the favorable range for CNS drugs, making it a privileged building block for programs targeting neurodegenerative or psychiatric disorders .

Constrained Peptidomimetic Design

The octahydro-pyrido-oxazine core serves as a rigid, bicyclic morpholine analog. With a fully saturated scaffold (Fsp3 ~0.69) and a Boc-protected carboxylic acid handle, this compound is ideal for introducing conformational constraint into peptide leads, potentially improving target affinity and metabolic stability over flexible linear linkers [1].

Optimization of ALK5 or PI3K Inhibitor Leads Requiring Improved Solubility

Patent literature demonstrates the value of the pyrido-oxazine scaffold in ALK5 and PI3K inhibitor programs. Where partially unsaturated dihydro-pyrido-oxazine leads suffer from poor solubility or off-target effects, the fully saturated octahydro core of this building block (with a higher Fsp3) can be used to generate analogs with improved drug-like properties while retaining the core pharmacophore [2].

Quality-Controlled Procurement for Multi-Gram Scale-Up

Vendors such as MolCore supply CAS 1932559-29-9 with a guaranteed purity of NLT 98% and compliance with ISO certification systems, making it suitable for applications requiring rigorous quality control from initial screening through to preclinical development. This assurance of chemical identity and purity is a prerequisite for generating reproducible biological data .

Quote Request

Request a Quote for Octahydropyrido[3,4-b][1,4]oxazine-6-carboxylic acid tert-butylester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.